molecular formula C16H14ClN3O2S B10895590 3-(2-chlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B10895590
M. Wt: 347.8 g/mol
InChI Key: NVBZHYYAUBAWAM-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-N~4~-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-4-isoxazolecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a thiazole ring, and an isoxazolecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N~4~-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoxazole ring, followed by the introduction of the chlorophenyl and thiazole groups through various coupling reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs optimized reaction conditions and advanced purification techniques to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-N~4~-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-4-isoxazolecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-(2-Chlorophenyl)-N~4~-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-4-isoxazolecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N~4~-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(2-chlorophenyl)-N~4~-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-4-isoxazolecarboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural features allow for diverse modifications and derivatizations, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C16H14ClN3O2S/c1-8-10(3)23-16(18-8)19-15(21)13-9(2)22-20-14(13)11-6-4-5-7-12(11)17/h4-7H,1-3H3,(H,18,19,21)

InChI Key

NVBZHYYAUBAWAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)C

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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